N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide
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Overview
Description
- Its structure consists of a thiadiazole ring (containing sulfur and nitrogen atoms) fused with an ethylbutanamide side chain.
- The compound’s name reflects its substituents: a 3,4-dimethoxyphenylmethyl group attached to the 1,3,4-thiadiazol-2-YL moiety.
- Thiadiazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide: is a chemical compound belonging to the class.
Preparation Methods
Industrial Production: While not widely produced industrially, research laboratories can synthesize it using established methods.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.
Medicine: Limited studies, but its analogs may have pharmacological properties.
Industry: Not widely applied industrially, but research continues.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with , , or .
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of a core and a side chain sets it apart.
Similar Compounds: Related compounds include mescaline (3,4,5-trimethoxyphenethylamine) and 3,4-dimethoxyphenethylamine .
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-5-12(6-2)16(21)18-17-20-19-15(24-17)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI Key |
MQLVWXGRWIMCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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